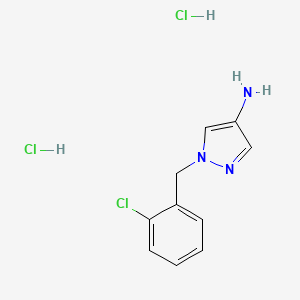

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that the compound can form intramolecular n-h…n and c-h…n hydrogen bonds . These interactions may play a role in its interaction with its targets.

Biochemical Pathways

A compound with a similar structure, n-(2-chlorobenzyl)-substituted hydroxamate, has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (dxs), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This suggests that 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride may also interact with this pathway.

Result of Action

Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the compound’s crystal structure is stabilized by c-h…π and aromatic π-π interactions , which could potentially be influenced by environmental conditions such as temperature and pH.

Métodos De Preparación

The synthesis of 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the chlorobenzyl group: This step involves the substitution reaction where the chlorobenzyl group is introduced to the pyrazole ring.

Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorobenzyl group can undergo substitution reactions with various nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride has been studied for its potential therapeutic applications:

- Anti-inflammatory Activity : Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds related to this structure have shown efficacy comparable to established anti-inflammatory drugs such as indomethacin, highlighting their potential for treating inflammatory conditions .

- Anticancer Properties : The compound has been evaluated for its anticancer activity through molecular docking studies targeting vascular endothelial growth factor receptor-2 (VEGFR-2). Promising results were obtained in vitro against various cancer cell lines, suggesting its role as a potential anticancer agent .

The compound's biological activities extend beyond inflammation and cancer:

- Antimicrobial Effects : Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial and fungal strains. For example, certain derivatives have shown higher activity than standard antibiotics like penicillin and ciprofloxacin .

- Analgesic Properties : Some derivatives of pyrazole are being explored for their analgesic effects, potentially offering alternatives to traditional pain management therapies .

Case Study 1: Anti-inflammatory Screening

In a study evaluating a series of pyrazolone derivatives, including those related to this compound, compounds demonstrated significant anti-inflammatory activity in carrageenan-induced edema models. The most potent compounds were found to provide better gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of pyrazole derivatives revealed that several synthesized compounds exhibited promising antiproliferative activity against colon and prostate cancer cell lines. The study utilized both in vitro assays and in vivo models, confirming the potential of these compounds as anticancer agents .

Comparación Con Compuestos Similares

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride can be compared with other pyrazole derivatives such as:

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine: Similar structure but different position of the amine group.

1-(2-Chlorobenzyl)-1H-pyrazol-5-amine: Another positional isomer with different biological activities.

1-(2-Chlorobenzyl)-1H-pyrazol-4-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its potential applications in treating various diseases, including cancer and microbial infections. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10Cl2N4·2HCl. The compound features a pyrazole ring substituted with a chlorobenzyl group and two hydrochloride ions. Its structural properties facilitate interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Studies have shown that similar compounds exhibit significant inhibition against COX-2, suggesting a potential anti-inflammatory effect .

- Antimicrobial Properties : Research indicates that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The presence of the chlorobenzyl group enhances the lipophilicity of the compound, improving its penetration into microbial membranes .

- Antitumor Activity : Pyrazole derivatives have been evaluated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, with specific activity against cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) .

Antimicrobial Activity

This compound has been tested for its antimicrobial efficacy against several pathogenic microorganisms. The following table summarizes its activity compared to standard antibiotics:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic | MIC (Standard) |

|---|---|---|---|

| Escherichia coli | 32 µg/mL | Ampicillin | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL | Methicillin | 0.5 µg/mL |

| Candida albicans | 64 µg/mL | Fluconazole | 4 µg/mL |

These results indicate that the compound exhibits promising antimicrobial activity, particularly against Staphylococcus aureus.

Antitumor Activity

The anticancer potential of this compound has been evaluated through various assays:

- Cell Proliferation Assays : The compound demonstrated an IC50 value of 25 µM against HepG2 cells, indicating moderate cytotoxicity.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased Annexin V positive cells, suggesting an apoptotic mechanism.

Study on Anticancer Properties

A study conducted by Manna et al. (2023) focused on the synthesis and evaluation of various pyrazole derivatives, including this compound. The study reported significant growth inhibition in cancer cell lines with a notable selectivity towards malignant cells over normal fibroblasts .

Study on Antimicrobial Efficacy

In another investigation, Argade et al. (2014) synthesized novel pyrazole derivatives and tested them against multiple bacterial strains. The findings indicated that compounds similar to this compound exhibited enhanced antibacterial activity compared to conventional antibiotics, particularly against Gram-positive bacteria .

Propiedades

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3.2ClH/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14;;/h1-5,7H,6,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVJPACDRLIDOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)N)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.